4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid
Overview
Description
4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid is a chemical compound with the molecular formula C16H23N3O3 and a molecular weight of 305.38 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O
. This notation provides a way to represent the structure using ASCII strings. For a detailed 3D structure, it’s recommended to use molecular visualization tools. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (305.38) and molecular formula (C16H23N3O3) . Other properties like melting point, boiling point, solubility, etc., were not found in the sources I accessed.Scientific Research Applications
Synthesis and Antiproliferative Activity
4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid derivatives have been synthesized and investigated for their antiproliferative activity. A study by Yurttaş, Evren, and Özkay (2022) describes the synthesis of these compounds through a multi-step procedure and evaluates their cytotoxic properties, particularly targeting the DNA gyrase enzyme, a common enzymatic pathway in antiproliferative agents (Yurttaş, Evren, & Özkay, 2022).
Synthesis and Biological Evaluation
The synthesis of derivatives containing this compound has also been explored for their potential in biological applications. Patel, Kumari, and Patel (2012) conducted a study where they synthesized thiazolidinone derivatives incorporating the ethylpiperazinylmethyl group and evaluated their antimicrobial activity against various bacterial and fungal strains (Patel, Kumari, & Patel, 2012).
Optical Properties and Molecular Diagnosis
Another area of research involves the optical properties of similar compounds. Fa et al. (2015) synthesized a fluorescent probe based on this compound for detecting β-amyloid aggregates, which are significant in the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Molecular Docking and Spectroscopic Studies
This compound and its derivatives have also been the subject of molecular docking and spectroscopic studies. Vanasundari et al. (2018) conducted a comprehensive study involving molecular docking, vibrational, structural, electronic, and optical studies of similar compounds, focusing on their nonlinear optical material properties (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Antimicrobial and Antitumor Activities
Maftei et al. (2013) synthesized natural product analogs containing this compound and tested them for antitumor activity. Their study highlights the potential of these compounds in developing new therapies for cancer treatment (Maftei et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
4-[4-(4-ethylpiperazin-1-yl)anilino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-2-18-9-11-19(12-10-18)14-5-3-13(4-6-14)17-15(20)7-8-16(21)22/h3-6H,2,7-12H2,1H3,(H,17,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRXJZXNHWECCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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